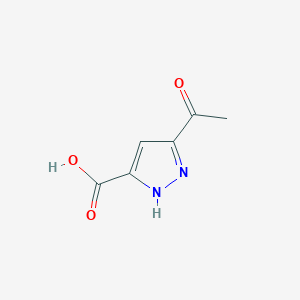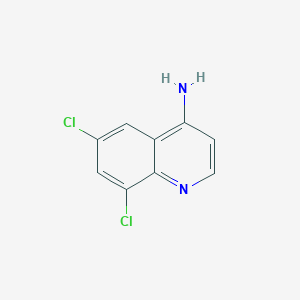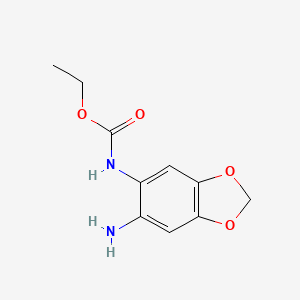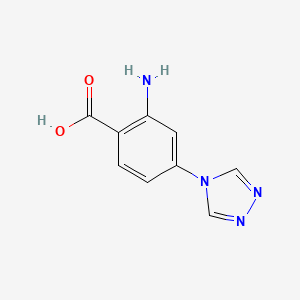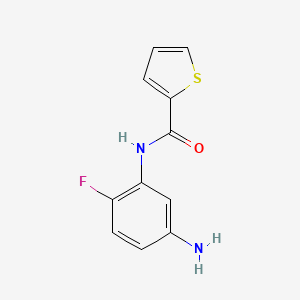
N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide and related compounds involves various chemical reactions and starting materials. For instance, the synthesis of aromatic polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane was achieved through direct polycondensation with different dicarboxylic acids . Similarly, novel thiophene derivatives were synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide using different organic reagents . The synthesis of N-glycosyl-thiophene-2-carboxamides also involved a series of reactions, starting with per-O-acetylated analogues of the glycoconjugates . These examples demonstrate the versatility of synthetic methods for creating a variety of thiophene-2-carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been extensively studied. For example, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was determined, providing insights into the molecular conformation and potential interactions . Similarly, the crystal structure of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was elucidated, revealing the arrangement of functional groups and overall geometry . These structural analyses are crucial for understanding the properties and potential biological activities of these compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene-2-carboxamide derivatives are diverse. For instance, the Gewald synthesis technique was used to create 2-amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which was further reacted with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . These reactions highlight the chemical reactivity of the thiophene-2-carboxamide moiety and its ability to form various derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives vary depending on their structure. The polyamides derived from 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane exhibited good solubility in organic solvents, high thermal stability, and specific glass-transition and melting temperatures . The N-glycosyl-thiophene-2-carboxamides showed that the acetylated analogues had higher potency due to better cell membrane transport, and the conformational analysis revealed preferred s-cis conformations . These properties are essential for the application of these compounds in various fields, including materials science and pharmacology.
Applications De Recherche Scientifique
Thiophene Derivatives in Medicinal Chemistry
- Biological Activities of Thiophene Derivatives : Thiophene derivatives have been found to possess a wide range of biological activities, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, and antihypertensive effects. Some thiophene compounds are in use as pharmaceuticals, such as Cefoxitin, Cephalothin, and Raltitrexed. The synthesis and modification of thiophene derivatives have attracted significant attention due to their potential applications in medicinal chemistry and other fields (D. Xuan, 2020).
Synthesis and Evaluation for Carcinogenicity
- Synthesis and Carcinogenic Evaluation : A study on the synthesis of thiophene analogues of known carcinogens and their evaluation for potential carcinogenicity revealed insights into the chemical and biological behavior of such compounds. While in vitro tests indicated potential carcinogenicity, doubts were raised about their capability to induce tumors in vivo. This highlights the importance of thorough evaluation of new chemical entities for safety and biological effects (J. Ashby et al., 1978).
Fluorescent Probes for Zinc Ion Determination
- Fluorescent Chemosensors Based on Thiophene Derivatives : Research into the development of fluorescent sensors based on thiophene derivatives for the detection of Zn2+ ions in environmental and biological applications has shown promising results. These derivatives have been modified to improve water solubility and cell membrane permeability, highlighting the versatility of thiophene derivatives in designing functional receptors for bio-imaging and sensing applications (Nur Syamimi Mohamad et al., 2021).
Orientations Futures
The future directions for “N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide” and similar compounds could involve further exploration of their pharmacological properties and potential applications in medicinal chemistry. Thiophene derivatives are known to exhibit a variety of biological effects, making them a potential class of biologically active compounds .
Propriétés
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-8-4-3-7(13)6-9(8)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGUYVXRNCYRPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-amino-2-fluorophenyl)thiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

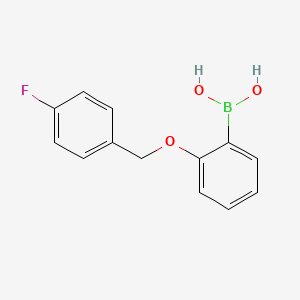
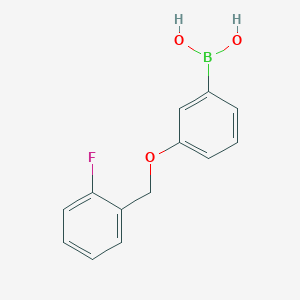
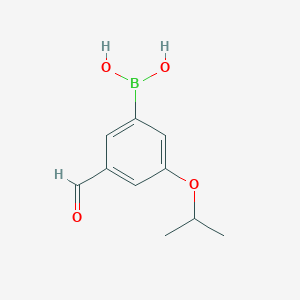
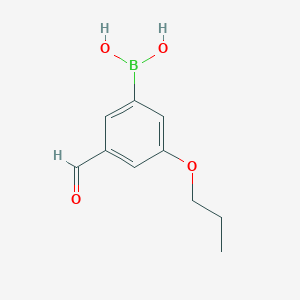
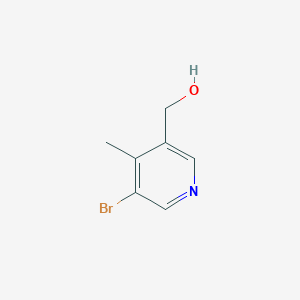
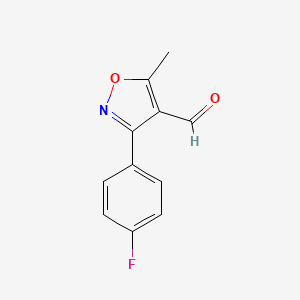
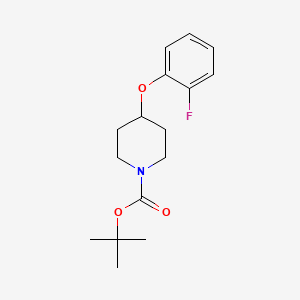
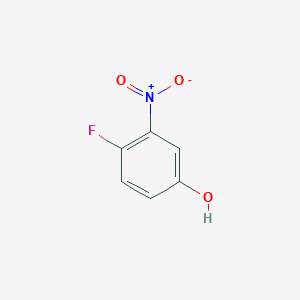
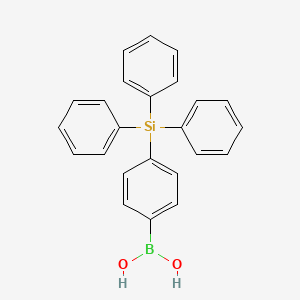
![7-amino-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1340283.png)
